molecular formula C6H11ClO2 B038435 4-(Chloromethyl)-2-ethyl-1,3-dioxolane CAS No. 116111-72-9

4-(Chloromethyl)-2-ethyl-1,3-dioxolane

Cat. No. B038435
CAS RN: 116111-72-9
M. Wt: 150.6 g/mol
InChI Key: PFNVSSQQQAZRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research applications due to its unique properties. This compound is a colorless liquid that is soluble in water and has a molecular weight of 146.61 g/mol.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can add an alkyl group to another molecule. This can lead to changes in the structure and function of the molecule, which can have various effects on biological systems.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. However, studies have shown that the compound can induce DNA damage and inhibit cell growth in certain cancer cell lines. It has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in lab experiments is its high reactivity, which allows it to be used in a wide range of reactions. It is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle, which requires special precautions to be taken when working with it.

Future Directions

There are several future directions for research on 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the investigation of the compound's potential as an anticancer agent, as well as its antimicrobial properties. Additionally, the use of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in the synthesis of new materials and drug molecules is an area of ongoing research.
Conclusion
In conclusion, 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a valuable compound in scientific research due to its unique properties and versatility. Its high reactivity makes it useful in a wide range of reactions, and its potential as an anticancer and antimicrobial agent makes it an area of ongoing research. As with any chemical compound, precautions must be taken when handling 4-(Chloromethyl)-2-ethyl-1,3-dioxolane due to its hazardous nature.

Synthesis Methods

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane involves the reaction between 2-ethyl-1,3-dioxolane and thionyl chloride in the presence of pyridine. The reaction takes place at room temperature and the product is obtained in high yield. This method is widely used in the production of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane for scientific research purposes.

Scientific Research Applications

4-(Chloromethyl)-2-ethyl-1,3-dioxolane is used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a building block in the synthesis of complex organic molecules. It is also used as a starting material for the synthesis of other compounds such as 4-(Methylthio)methyl-2-ethyl-1,3-dioxolane and 4-(Hydroxymethyl)-2-ethyl-1,3-dioxolane.

properties

IUPAC Name

4-(chloromethyl)-2-ethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVSSQQQAZRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCC(O1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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